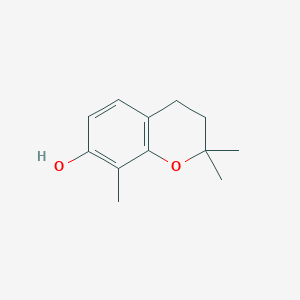
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol, also known as Tropolone, is a naturally occurring organic compound. It is a white crystalline solid that has a distinct odor. Tropolone has been found in several plants, including the family of Eucalyptus, and has been used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol is not fully understood. However, it is believed that 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol acts by binding to metal ions and preventing them from participating in various biological processes. 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol has also been found to inhibit the activity of certain enzymes, including tyrosinase.
Biochemical and Physiological Effects:
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol has also been found to exhibit antitumor properties in various cancer cell lines. Additionally, 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol in lab experiments include its ability to chelate metal ions, its antimicrobial and antifungal properties, and its ability to inhibit the activity of certain enzymes. However, the limitations of using 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the scientific research of 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol. One potential direction is the development of novel 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol derivatives that exhibit enhanced antimicrobial, antifungal, and antitumor properties. Another potential direction is the investigation of the mechanism of action of 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol and its derivatives. Additionally, 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol and its derivatives could be explored as potential therapeutic agents for the treatment of various diseases, including cancer and microbial infections.
Conclusion:
In conclusion, 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol is a naturally occurring organic compound that has been extensively studied for its various scientific research applications. Its ability to chelate metal ions, its antimicrobial and antifungal properties, and its ability to inhibit the activity of certain enzymes make it a valuable tool for scientific research. However, its potential toxicity and limited solubility in water are important considerations when using 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol in lab experiments. Further research into 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol and its derivatives could lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol can be synthesized through several methods, including the reaction of 2,4,6-trimethylphenol with formaldehyde in the presence of hydrochloric acid. Another method involves the reaction of 2,4,6-trimethylphenol with acetic anhydride in the presence of sulfuric acid.
Applications De Recherche Scientifique
2,2,8-Trimethyl-3,4-dihydrochromen-7-ol has been extensively studied for its various scientific research applications. It has been used as a chelating agent for metal ions, as a corrosion inhibitor, and as a component in the synthesis of various organic compounds. 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol has also been found to exhibit antimicrobial, antifungal, and antitumor properties.
Propriétés
Numéro CAS |
73290-80-9 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2,2,8-trimethyl-3,4-dihydrochromen-7-ol |
InChI |
InChI=1S/C12H16O2/c1-8-10(13)5-4-9-6-7-12(2,3)14-11(8)9/h4-5,13H,6-7H2,1-3H3 |
Clé InChI |
NJZXGYBSNRPLPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC(CC2)(C)C)O |
SMILES canonique |
CC1=C(C=CC2=C1OC(CC2)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283885.png)
![2-[4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B283886.png)
![6-Amino-4-[3-(1-naphthylmethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283887.png)
![6-Amino-4-{3-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283889.png)